molecular formula C5H7Cl3O2S B2466221 (2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride CAS No. 1864014-99-2

(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride

Cat. No.: B2466221
CAS No.: 1864014-99-2
M. Wt: 237.52
InChI Key: ASMWVTDIWQFWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H7Cl3O2S. It is a derivative of methanesulfonyl chloride, featuring a cyclopropyl ring substituted with two chlorine atoms and a methyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride typically involves the reaction of (2,2-Dichloro-1-methylcyclopropyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes or other unsaturated compounds.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Bases: Triethylamine, pyridine, and sodium hydroxide are commonly used bases in these reactions.

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are typically used to maintain reaction conditions.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and alkenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials, where its reactivity is leveraged to create complex molecular structures.

Mechanism of Action

The mechanism of action of (2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler analog with a similar reactivity profile but lacking the cyclopropyl and dichloro substituents.

    Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride derivative commonly used in organic synthesis, featuring a toluene ring instead of a cyclopropyl group.

    Trifluoromethanesulfonyl chloride: A more reactive sulfonyl chloride derivative with a trifluoromethyl group, used in specialized synthetic applications.

Uniqueness

(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride is unique due to its cyclopropyl ring and dichloro substituents, which impart distinct steric and electronic properties. These features can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in specific synthetic applications.

Properties

IUPAC Name

(2,2-dichloro-1-methylcyclopropyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl3O2S/c1-4(2-5(4,6)7)3-11(8,9)10/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMWVTDIWQFWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.